3-(Boc-amino)cyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related cyclohexanecarboxylic acid derivatives involves a range of strategies, including ring-closing metathesis, cycloaddition reactions, and the use of chiral auxiliaries for enantioselective synthesis. For example, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a closely related compound, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure comprising cyclization, amide formation, and subsequent Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).
Molecular Structure Analysis
The molecular structure of 3-(Boc-amino)cyclohexanecarboxylic acid derivatives has been characterized by X-ray crystallography and spectroscopic methods. Studies show that cyclohexane rings adopt a chair conformation, with substituents affecting the overall molecular conformation and stability of the compounds. The structural analyses help in understanding the conformational preferences and the impact of substituents on the stability and reactivity of these molecules (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).
Scientific Research Applications
1. Dual Protection of Amino Functions Involving Boc
- Summary of Application: This application involves the use of Boc-groups for the dual protection of amines and amides . The Boc-group, or tert-butyl carbamate, is often used to protect an amino function during synthesis .
- Methods of Application: The Boc-group is applied to the amino function, resulting in a Boc-derivative . This derivative can then be used in the synthesis of multifunctional targets .
- Results or Outcomes: The use of Boc-groups for dual protection has been found to facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .
2. Decarboxylative Stereoretentive C–N Coupling
- Summary of Application: This application involves the use of 1,4,2-dioxazol-5-one as a reactive and robust amidating reagent under transition-metal-free ambient conditions . This method provides access to α-chiral amines .
- Methods of Application: The method involves a sequence of elementary steps: i) nucleophilic addition of carboxylate to dioxazolone, ii) rearrangement to form a dicarbonyl N-hydroxy intermediate, iii) conversion to hydroxamate, followed by a Lossen-type rearrangement, and finally, iv) reaction of the in situ generated isocyanate with carboxylate leading to C–N bond formation in a stereoretentive manner .
- Results or Outcomes: This method exhibits high functional group tolerance, convenient scalability, and ease of applicability for 15N-isotope labeling .
3. Synthesis of Modified Peptides
- Summary of Application: This application involves the synthesis of modified peptides . The Boc-group is used to protect the amino function during peptide synthesis .
- Methods of Application: The Boc-group is applied to the amino function, resulting in a Boc-derivative . This derivative can then be used in the synthesis of modified peptides .
- Results or Outcomes: The use of Boc-groups for protection has been found to facilitate the synthesis of modified peptides .
4. Preparation of Combinatorial Libraries
- Summary of Application: This application involves the preparation of combinatorial libraries . Combinatorial libraries are collections of systematically varied structures synthesized in a single process .
- Methods of Application: The Boc-group is applied to the amino function, resulting in a Boc-derivative . This derivative can then be used in the preparation of combinatorial libraries .
- Results or Outcomes: The use of Boc-groups for protection has been found to facilitate the preparation of combinatorial libraries .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGHMGKJNZTKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955121 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)cyclohexanecarboxylic acid | |
CAS RN |
334932-13-7, 218772-92-0, 222530-33-8 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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